14-O-Acetylsachaconitine

Description

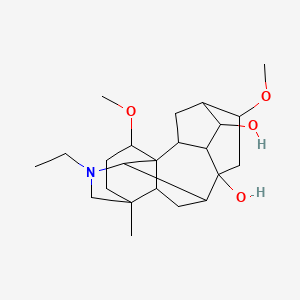

Properties

Molecular Formula |

C23H37NO4 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(28-4)23-13-8-12-15(27-3)10-22(26,18(13)19(12)25)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3 |

InChI Key |

NGWMZXLZSGJSRI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Aporphine Alkaloids from Aconitum Species: A Technical Guide for Researchers

An in-depth examination of the chemistry, biosynthesis, and therapeutic potential of aporphine (B1220529) alkaloids derived from the genus Aconitum, providing a resource for scientific research and drug development.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is renowned for its rich and complex phytochemical profile, most notably the highly toxic and pharmacologically potent diterpenoid alkaloids such as aconitine. However, beyond these well-studied compounds, Aconitum species also produce a diverse array of other alkaloids, including those of the aporphine class. Aporphine alkaloids are a significant group of isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure. While less abundant and studied than their diterpenoid counterparts in Aconitum, these compounds warrant closer investigation for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge on aporphine alkaloids from Aconitum species, focusing on their chemical diversity, isolation and characterization, biosynthesis, and pharmacological activities.

Chemical Diversity of Aporphine Alkaloids in Aconitum

Research has identified several aporphine alkaloids in various Aconitum species. These compounds, while present in smaller quantities compared to diterpenoid alkaloids, contribute to the overall chemical fingerprint of the plant. Notable examples include:

-

(S)-Boldine (2,9-Dihydroxy-1,10-dimethoxy-aporphine): Identified in Aconitum heterophyllum, boldine (B1667363) is a well-known aporphine alkaloid with a range of reported pharmacological effects, including antioxidant and anti-inflammatory properties.[1]

-

Hernagine: Also found in Aconitum heterophyllum, hernagine is another member of the aporphine alkaloid family.[1]

-

Corydine: This aporphine alkaloid has been reported in plants of the Ranunculaceae family.

-

Glaucine: Another aporphine alkaloid found within the Ranunculaceae family.

-

Magnoflorine: This quaternary aporphine alkaloid is known to be present in the Ranunculaceae family.

While a comprehensive profiling of aporphine alkaloids across all Aconitum species is not yet complete, the presence of these compounds suggests a biosynthetic pathway for aporphine alkaloids is active in the genus. Further phytochemical investigations are required to fully elucidate the structural diversity of these molecules within Aconitum.

Quantitative Analysis

Quantitative data on aporphine alkaloids in Aconitum species is currently limited in the scientific literature. The focus of quantitative analytical methods for Aconitum has predominantly been on the highly toxic and abundant diterpenoid alkaloids due to their significance in traditional medicine and toxicology.

Table 1: Aporphine Alkaloids Identified in Aconitum Species

| Alkaloid | Chemical Structure | Aconitum Species | Reference |

| (S)-Boldine | 2,9-Dihydroxy-1,10-dimethoxy-aporphine | A. heterophyllum | [1] |

| Hernagine | A. heterophyllum | [1] |

Note: The development and application of sensitive analytical techniques such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) will be crucial for the accurate quantification of these minor alkaloids in different Aconitum species and their various plant parts.

Experimental Protocols

The isolation and structural elucidation of aporphine alkaloids from Aconitum species follow general principles of natural product chemistry, though specific protocols are often tailored to the complex matrix of Aconitum extracts, which are dominated by diterpenoid alkaloids.

General Isolation and Purification Workflow

Caption: General workflow for the isolation of aporphine alkaloids.

Key Methodologies

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. Non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the deprotonated alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification.

-

Column Chromatography: Initial fractionation is often performed using column chromatography on silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing aporphine alkaloids are further purified using prep-HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid.

-

-

Structural Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system characteristic of the aporphine skeleton.

-

Biosynthesis of Aporphine Alkaloids

The biosynthesis of aporphine alkaloids in Aconitum has not been specifically elucidated. However, the general pathway is well-established in other plant species and is presumed to be similar in Aconitum. The pathway originates from the amino acid L-tyrosine.

Caption: Putative biosynthetic pathway of aporphine alkaloids.

The key steps in the biosynthesis are:

-

Formation of (S)-Norcoclaurine: Two molecules of L-tyrosine are converted to dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form the central precursor of all benzylisoquinoline alkaloids, (S)-norcoclaurine.

-

Formation of (S)-Reticuline: A series of enzymatic reactions, including hydroxylations and methylations, convert (S)-norcoclaurine to the key branch-point intermediate, (S)-reticuline.

-

Formation of the Aporphine Scaffold: The characteristic aporphine ring system is formed from (S)-reticuline through an intramolecular oxidative coupling reaction, which is catalyzed by cytochrome P450 enzymes. This cyclization can lead to proaporphine intermediates which are then rearranged to the aporphine skeleton.

-

Structural Diversification: The basic aporphine scaffold undergoes further enzymatic modifications, such as O-methylation, N-methylation, and hydroxylation, to produce the diverse range of aporphine alkaloids found in nature.

Pharmacological Activities and Signaling Pathways

The pharmacological activities of aporphine alkaloids from Aconitum species are not as extensively studied as those of the diterpenoid alkaloids. However, based on the activities of aporphine alkaloids isolated from other plants, several potential therapeutic effects can be inferred. For instance, boldine is known to exhibit a wide range of biological activities.

Further research is needed to specifically investigate the pharmacological effects of aporphine alkaloids isolated from Aconitum and to elucidate the underlying molecular mechanisms and signaling pathways.

Conclusion and Future Directions

The presence of aporphine alkaloids in Aconitum species represents an under-explored area of research with potential for the discovery of novel therapeutic agents. While the current body of knowledge is limited, the identification of compounds like (S)-boldine and hernagine in A. heterophyllum confirms their existence in the genus. Future research should focus on:

-

Comprehensive Phytochemical Profiling: Systematic investigation of various Aconitum species to create a comprehensive library of their aporphine alkaloid constituents.

-

Development of Quantitative Methods: Establishment of validated analytical methods for the quantification of aporphine alkaloids in Aconitum plant materials and extracts.

-

Pharmacological Screening: In-depth evaluation of the biological activities of isolated aporphine alkaloids from Aconitum to identify potential therapeutic leads.

-

Biosynthetic Pathway Elucidation: Genetic and enzymatic studies to specifically characterize the biosynthetic pathway of aporphine alkaloids in Aconitum.

A deeper understanding of the aporphine alkaloids from Aconitum will not only enrich our knowledge of the phytochemistry of this important genus but may also pave the way for the development of new drugs with novel mechanisms of action.

References

The Intricate Pathway of Sachaconitine Biosynthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of sachaconitine, a complex C19-diterpenoid alkaloid found in plants of the Aconitum genus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel therapeutic agents.

Introduction to Sachaconitine and its Biosynthetic Origins

Sachaconitine belongs to the aconitine-type class of norditerpenoid alkaloids, a group of structurally complex and pharmacologically significant natural products. The biosynthesis of these alkaloids is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through a series of cyclizations and oxidative modifications, primarily catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s), to yield the intricate hexacyclic core structure characteristic of aconitine-type alkaloids. While the complete biosynthetic pathway of sachaconitine is yet to be fully elucidated, extensive research on related aconitine-type alkaloids has provided a robust framework for understanding its formation.

The Putative Biosynthetic Pathway of Sachaconitine

The biosynthesis of sachaconitine is believed to follow a pathway analogous to that of other C19-diterpenoid alkaloids, originating from the general terpenoid pathway. The key stages are outlined below.

Formation of the Diterpene Skeleton

The initial steps involve the cyclization of GGPP to form the atisane (B1241233) skeleton, a characteristic C20 tetracyclic diterpene intermediate. This process is catalyzed by two types of terpene synthases:

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): Catalyzes the initial cyclization of GGPP to ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase-Like (KSL) enzyme: Further cyclizes ent-CPP to an atisane-type diterpene, such as atisirene.

Recent studies in Aconitum species have identified candidate genes for these enzymes, suggesting their crucial role in the biosynthesis of diterpenoid alkaloids[1].

Nitrogen Incorporation and Formation of the C20-Diterpenoid Alkaloid Precursor

Following the formation of the atisane skeleton, a nitrogen atom is incorporated to form the characteristic heterocyclic ring system. The nitrogen donor is believed to be derived from an amino acid, such as serine. This leads to the formation of a C20-diterpenoid alkaloid precursor of the atisine-type.

Oxidative Modifications and Skeletal Rearrangement to the C19-Norditerpenoid Scaffold

A series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, extensively decorate the C20-diterpenoid alkaloid core. These modifications include hydroxylations at various positions. A key step in the formation of C19-norditerpenoid alkaloids is the oxidative cleavage of a carbon atom (typically C-20) from the C20 precursor, leading to the characteristic C19 skeleton. Subsequent rearrangements and further oxidative modifications, such as the introduction of methoxy (B1213986) and ester groups, lead to the final complex structure of sachaconitine. The biosynthesis of the closely related aconitine (B1665448) involves a skeletal rearrangement from a denudatine-type framework to the aconitine-type skeleton[2][3].

The diagram below illustrates the putative biosynthetic pathway leading to a generalized C19-diterpenoid alkaloid, which serves as a model for sachaconitine biosynthesis.

Caption: Putative biosynthetic pathway of sachaconitine.

Quantitative Data

Quantitative analysis of aconitine-type alkaloids is crucial for understanding their distribution in plants and for the quality control of herbal medicines. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common method for the quantification of these alkaloids[4][5][6].

| Alkaloid | Plant Species | Tissue | Concentration Range | Analytical Method | Reference |

| Aconitine | Aconitum spp. | Tuber | 0.32 - 2.35 mg/g | HPLC-DAD | [4] |

| Mesaconitine | Aconitum spp. | Tuber | 0.15 - 1.89 mg/g | HPLC-DAD | [4] |

| Hypaconitine | Aconitum spp. | Tuber | 0.08 - 1.45 mg/g | HPLC-DAD | [4] |

| Sachaconitine | Aconitum spp. | Not Specified | Not Specified | Not Specified | |

| Precursors | |||||

| ent-Atisane derivatives | Aconitum spp. | Not Specified | Trace amounts | LC-MS | [1] |

Note: Specific quantitative data for sachaconitine and its direct precursors are limited in the current literature. The table presents data for closely related and abundant aconitine-type alkaloids to provide a comparative context.

Experimental Protocols

The elucidation of the sachaconitine biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in sachaconitine biosynthesis.

Methodology:

-

RNA Extraction and Sequencing: Total RNA is extracted from various tissues of an Aconitum species known to produce sachaconitine. High-quality RNA is then used for cDNA library construction and high-throughput sequencing (e.g., Illumina platform)[7].

-

De Novo Transcriptome Assembly: The raw sequencing reads are filtered and assembled into unigenes using software like Trinity.

-

Gene Annotation and Functional Classification: Unigenes are annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Genes are functionally classified using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping.

-

Identification of Candidate Genes: Genes annotated as terpene synthases (CPS, KSL), cytochrome P450s, methyltransferases, and acyltransferases are selected as potential candidates for involvement in sachaconitine biosynthesis. Co-expression analysis with known alkaloid biosynthetic genes can further prioritize candidates.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the function of candidate enzymes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction: The open reading frames (ORFs) of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast)[8][9].

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., specific temperature, inducer concentration).

-

Protein Purification: The heterologously expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin)[10].

-

Enzyme Assays: The purified enzyme is incubated with a putative substrate (e.g., GGPP for a TPS, or a diterpene intermediate for a P450) and necessary co-factors (e.g., Mg2+ for TPSs; NADPH and a P450 reductase for P450s).

-

Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

The following diagram illustrates a general workflow for the functional characterization of a candidate enzyme.

Caption: Experimental workflow for enzyme functional characterization.

Conclusion and Future Perspectives

The biosynthesis of sachaconitine is a complex and fascinating process that is gradually being unraveled through modern molecular and analytical techniques. While the general pathway from GGPP to the atisane skeleton and subsequent formation of a C19-norditerpenoid framework is understood, the specific enzymes responsible for the late-stage tailoring reactions that produce the unique structure of sachaconitine remain to be definitively identified and characterized.

Future research should focus on:

-

Functional characterization of candidate P450s and other tailoring enzymes from sachaconitine-producing Aconitum species.

-

Elucidation of the precise sequence of oxidative and rearrangement reactions leading to the final molecule.

-

Reconstitution of the entire biosynthetic pathway in a heterologous host to enable sustainable production and the generation of novel analogues with potentially improved pharmacological properties.

This technical guide provides a solid foundation for researchers to build upon as we continue to explore the intricate world of diterpenoid alkaloid biosynthesis. The knowledge gained will not only deepen our understanding of plant specialized metabolism but also pave the way for the development of new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Transcriptome analysis to identify genes involved in the biosynthesis of aconitines in aconitum pendulum [yaoxuexuebao-05134870.com]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of 14-O-Acetylsachaconitine: A Methodological Overview and Guide to Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-O-Acetylsachaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum species. Despite its identification and availability, a comprehensive pharmacological profile of this compound remains largely uncharacterized in publicly accessible scientific literature. This technical guide outlines the requisite experimental methodologies and strategic approaches necessary to elucidate the pharmacological properties of 14-O-Acetylsachaconitine. It serves as a foundational resource for researchers initiating studies on this and similar natural products, providing a structured framework for investigation, from initial receptor binding assays to the exploration of cellular signaling pathways.

Introduction

This document provides a comprehensive overview of the standard experimental protocols and data presentation strategies that can be employed to systematically characterize the pharmacological profile of 1-O-Acetylsachaconitine.

Staged Approach to Pharmacological Profiling

A thorough characterization of a novel compound like 14-O-Acetylsachaconitine necessitates a multi-faceted approach. The following sections detail the critical experimental stages.

Initial Screening and Target Identification

The primary step involves screening the compound against a broad panel of receptors, ion channels, and enzymes to identify potential biological targets.

Experimental Protocol: Radioligand Receptor Binding Assays

Receptor binding assays are a fundamental technique to determine the affinity of a ligand for a specific receptor.[2][3] A competitive binding assay is commonly utilized.

-

Objective: To determine the binding affinity (Ki) of 14-O-Acetylsachaconitine for a panel of known receptors.

-

Principle: The assay measures the ability of the unlabeled test compound (14-O-Acetylsachaconitine) to compete with a radiolabeled ligand for binding to a specific receptor.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., [³H]-labeled antagonist).

-

14-O-Acetylsachaconitine at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the receptor preparation, radioligand, and varying concentrations of 14-O-Acetylsachaconitine.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of 14-O-Acetylsachaconitine that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity

The quantitative data obtained from these assays should be summarized in a clear, tabular format.

| Target Receptor | Radioligand | Ki (nM) of 14-O-Acetylsachaconitine |

| Example: µ-Opioid Receptor | [³H]-DAMGO | Data to be determined |

| Example: Nicotinic α7 Receptor | [¹²⁵I]-α-Bungarotoxin | Data to be determined |

| Example: Muscarinic M₂ Receptor | [³H]-AF-DX 384 | Data to be determined |

Functional Assays

Once a binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

Experimental Protocol: GTPγS Binding Assay (for G-Protein Coupled Receptors)

-

Objective: To assess the functional activity of 14-O-Acetylsachaconitine at a G-protein coupled receptor (GPCR).

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

-

Procedure:

-

Incubate cell membranes expressing the target GPCR with varying concentrations of 14-O-Acetylsachaconitine in the presence of GDP and [³⁵S]GTPγS.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

An increase in [³⁵S]GTPγS binding indicates agonistic activity. The potency (EC₅₀) and efficacy (Emax) can be determined.

-

Inhibition of agonist-stimulated [³⁵S]GTPγS binding suggests antagonistic activity.

-

Data Presentation: Functional Activity

| Target Receptor | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Emax (%) |

| Example: µ-Opioid Receptor | GTPγS Binding | Data to be determined (e.g., Agonist) | Data to be determined | Data to be determined |

Elucidation of Signaling Pathways

Understanding the downstream cellular signaling pathways modulated by 14-O-Acetylsachaconitine is critical to understanding its cellular mechanism of action.

Hypothetical Signaling Pathway Investigation

Should initial screens suggest an interaction with a receptor known to modulate pathways such as the MAPK/ERK or PI3K/Akt pathways, further investigation would be warranted.

Experimental Protocol: Western Blotting

-

Objective: To measure the change in the phosphorylation state of key signaling proteins.

-

Procedure:

-

Treat cultured cells with 14-O-Acetylsachaconitine for various times and at different concentrations.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

-

Detect and quantify the protein bands.

-

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be activated by 14-O-Acetylsachaconitine, assuming it acts as an agonist at a hypothetical GPCR.

Caption: Hypothetical GPCR signaling pathway activated by 14-O-Acetylsachaconitine.

Experimental Workflow Visualization

A logical and structured workflow is essential for the systematic pharmacological characterization of a novel compound.

Caption: Overall workflow for the pharmacological profiling of 14-O-Acetylsachaconitine.

Conclusion

While the specific pharmacological profile of 14-O-Acetylsachaconitine is yet to be fully elucidated, the experimental frameworks and methodologies outlined in this guide provide a clear path for its comprehensive characterization. A systematic investigation encompassing initial binding and functional assays, followed by detailed signaling pathway analysis and in vivo studies, will be instrumental in uncovering the therapeutic potential of this natural product. The data generated from such studies will be invaluable to the fields of pharmacology and drug development.

References

The Evolving Legacy of Aporphine Alkaloids: A Technical Guide to Their Traditional Use and Modern Pharmacological Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids, a significant class of isoquinoline (B145761) alkaloids, have been a cornerstone of traditional medicine for centuries, utilized across diverse cultures for their therapeutic properties. These naturally occurring compounds, found in numerous plant families such as the Annonaceae, Lauraceae, and Menispermaceae, are now the subject of intense scientific scrutiny to validate their historical applications and uncover novel pharmacological activities. This technical guide provides an in-depth analysis of the traditional uses of key aporphine alkaloids, supported by a comprehensive review of the quantitative data from modern scientific research, detailed experimental protocols, and an elucidation of their molecular mechanisms of action through signaling pathway diagrams.

Nuciferine (B1677029): From Traditional Sedative to Metabolic Regulator

Nuciferine, a major aporphine alkaloid found in the sacred lotus (B1177795) (Nelumbo nucifera), has a long history of use in traditional Chinese and Indian medicine for treating a variety of ailments, including bleeding disorders, diarrhea, fever, and insomnia[1][2]. Modern research has focused on its anti-inflammatory, anti-diabetic, and neuroprotective effects.

Quantitative Pharmacological Data

| Pharmacological Activity | Assay/Model | Test Substance | Concentration/Dosage | Result | Reference |

| Anti-diabetic | α-glucosidase inhibition assay | Nuciferine | IC50: 19.06 ± 0.03 µM | [3][4] | |

| α-amylase inhibition assay | Nuciferine | IC50: 24.07 ± 0.05 µM | [3][4] | ||

| Alloxan-induced diabetic rats | Nuciferine | 10 mg/kg b.w. | Significantly reduced blood glucose | [3][4] | |

| Anti-inflammatory | LPS-induced RAW264.7 cells | Nuciferine | Inhibited TNF-α, IL-6, IL-1β production | [5] | |

| Neuroprotection | MCAO/R rat model | Nuciferine | Reduced cerebral infarction area | [6] |

Experimental Protocols

1.2.1. Extraction and Isolation of Nuciferine from Nelumbo nucifera Leaves

A common method for the extraction and purification of nuciferine involves ultrasonic-assisted extraction followed by solid-phase extraction[7].

-

Sample Preparation: Dried and powdered lotus leaves are wetted with a 5% ammonia (B1221849) solution for 5 minutes[7].

-

Ultrasonic-Assisted Extraction (UAE): The pre-treated powder is then extracted with petroleum ether for 30 minutes under the assistance of ultrasound (53 kHz, 500 W)[7].

-

Purification by Solid-Phase Extraction (SPE): The crude extract is passed through a silica (B1680970) gel solid-phase extraction column to purify nuciferine[7].

-

Alternative Acid-Ethanol Extraction: Dried and powdered lotus leaves (50.0 g) are extracted three times with 500 mL of 70% ethanol (B145695) containing 0.15% hydrochloric acid, with stirring at 60°C for 6 hours[2]. The extract is then neutralized with sodium hydroxide (B78521) and concentrated[2].

1.2.2. In vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of nuciferine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits[5].

Signaling Pathways

Nuciferine has been shown to exert its anti-inflammatory effects by modulating the PI3K/Akt/NF-κB and TLR4-mediated signaling pathways[5][6][8]. In conditions like cerebral ischemia-reperfusion injury and osteoarthritis, nuciferine can inhibit the activation of these pathways, leading to a reduction in the production of inflammatory mediators[6][8].

Boldine (B1667363): A Traditional Hepatoprotective Agent with Modern Antioxidant and Anti-inflammatory Validation

Boldine is the primary alkaloid in the leaves of the boldo tree (Peumus boldus), which has been used in the traditional medicine of Chile and other South American countries for centuries to treat digestive and liver ailments[9]. Scientific research has substantiated these traditional uses, highlighting boldine's potent antioxidant, anti-inflammatory, and hepatoprotective properties[10][11].

Quantitative Pharmacological Data

| Pharmacological Activity | Assay/Model | Test Substance | Concentration/Dosage | Result | Reference |

| Hepatoprotective | Diethylnitrosamine-induced hepatocarcinogenesis in rats | Boldine | Modulated enzymatic and nonenzymatic antioxidant activities | [10] | |

| CCl4-induced chronic liver injury in rats | Boldine | 20 mg/kg & 40 mg/kg b.w. | Suppressed elevation of serum transaminase levels | [11] | |

| Anti-inflammatory | Xylene-induced ear edema in mice | Boldine | 0.5 mg/kg | Significantly mitigated ear weight | [12] |

| Carrageenan-induced paw edema in rats | Boldine | Significantly decreased paw volume | [12] | ||

| Antioxidant | DPPH radical scavenging assay | Boldo extract | High antioxidant activity | [13] |

Experimental Protocols

2.2.1. Extraction of Boldine from Peumus boldus Leaves

A variety of methods have been employed for the extraction of boldine, including conventional solvent extraction and more modern techniques.

-

Methanol (B129727) Maceration: Dry, powdered leaves (50 g) are macerated in 250 mL of 99.9% methanol at 50°C for 1 hour and then filtered. The resulting extract is concentrated and further processed with acidified water and subsequent solvent partitioning to isolate the alkaloid fraction[14].

-

Supercritical CO2 (SC-CO2) and Hot Pressurized Water (HPW) Extraction: These advanced techniques have been used to obtain high-activity fractions from boldo leaves. SC-CO2 extraction at 50°C and 90 bar yields an extract rich in essential oils, while HPW extraction at 110°C provides an extract with high antioxidant potency[15][16].

2.2.2. In vivo Hepatoprotective Activity Assessment in a Rat Model

-

Induction of Liver Injury: Chronic liver injury is induced in rats by intraperitoneal administration of carbon tetrachloride (CCl4) (2 mL/kg b.w.) twice weekly for 5 weeks[11].

-

Treatment: Separate groups of rats receive oral doses of boldine (e.g., 20 mg/kg and 40 mg/kg b.w.) daily during the CCl4 administration period[11].

-

Evaluation: Hepatoprotective effects are assessed by measuring serum levels of liver marker enzymes (transaminases), markers of oxidative stress, and gene and protein expression of inflammatory and fibrotic markers in liver tissue[11].

Signaling Pathways

Boldine's anti-inflammatory and hepatoprotective effects are mediated, in part, through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways[12][17]. By downregulating these pathways, boldine reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and other inflammatory mediators[11][12].

Glaucine (B1671577): A Traditional Antitussive with Bronchodilator Properties

Glaucine, an alkaloid found in plants of the Papaveraceae family such as Glaucium flavum and Corydalis yanhusuo, has been used as an antitussive agent in several countries[18]. Its mechanism of action involves bronchodilator and anti-inflammatory effects, which have been attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker[18][19].

Quantitative Pharmacological Data

| Pharmacological Activity | Assay/Model | Test Substance | Concentration/Dosage | Result | Reference |

| Antitussive | Clinical trial in patients with acute/chronic cough | Glaucine syrup | 30 mg, 3 times daily for 7 days | Significantly greater reduction in cough scores compared to codeine | [20] |

| Clinical trial in patients with chronic cough | Glaucine | 30 mg single dose | Significantly reduced cough frequency compared to placebo | [21] | |

| PDE4 Inhibition | Human bronchus and polymorphonuclear leukocytes | Glaucine | Ki: 3.4 µM | [19] |

Experimental Protocols

3.2.1. Clinical Evaluation of Antitussive Efficacy

-

Study Design: A double-blind, comparative clinical trial can be conducted with patients suffering from cough due to upper respiratory tract inflammation.

-

Treatment Arms: Patients are randomized to receive either glaucine (e.g., 30 mg three times daily) or a comparator/placebo (e.g., codeine 30 mg three times daily) for a defined period (e.g., 7 days)[20].

-

Efficacy Assessment: The cough suppressant effect is evaluated by both the physician and the patient using a rating scale (e.g., a 4-point scale from absent to severe) and a visual analogue scale[20].

Signaling Pathways

Glaucine's bronchodilator and anti-inflammatory effects are primarily due to its inhibition of PDE4 and blockage of L-type Ca2+ channels. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which promotes smooth muscle relaxation and reduces the release of inflammatory mediators.

Liriodenine (B31502): A Promising Anticancer Agent from Traditional Flora

Liriodenine is an oxoaporphine alkaloid that has been isolated from various plants, particularly from the Annonaceae family. While not as widely documented in traditional medicine for a specific ailment as the other alkaloids in this guide, plants containing liriodenine have been used in traditional remedies. Modern research has identified liriodenine as a potent cytotoxic and anticancer agent, with its mechanism of action involving the inhibition of topoisomerase II and the induction of apoptosis[22][23].

Quantitative Pharmacological Data

| Pharmacological Activity | Assay/Model | Test Substance | Concentration/Dosage | Result | Reference |

| Anticancer | Human ovarian cancer cell line (CAOV-3) | Liriodenine | IC50 values determined at different time points | [24] | |

| Human lung adenocarcinoma cell line (A549) | Liriodenine | Suppressed proliferation in a dose- and time-dependent manner | [25] | ||

| Human hepatoma cell lines (Hep G2, SK-Hep-1) | Liriodenine | Induced cell cycle G1 arrest | [26] | ||

| Topoisomerase II Inhibition | In vitro assay with purified human topoisomerase II | Liriodenine | Potent catalytic inhibition | [22] |

Experimental Protocols

4.2.1. In vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., A549, CAOV-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of liriodenine for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

-

Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.

4.2.2. Topoisomerase II Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Reaction Mixture: Purified human topoisomerase II is incubated with kDNA in the presence or absence of liriodenine in a reaction buffer.

-

Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis.

-

Analysis: Inhibition of topoisomerase II is indicated by the inability of the enzyme to convert the catenated kDNA into decatenated, relaxed circular DNA, which is visualized as a difference in migration on the gel[22].

Signaling Pathways

Liriodenine's anticancer effects are multifaceted. It can intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell cycle arrest. Furthermore, it can induce apoptosis through the mitochondrial signaling pathway, involving the activation of caspases[24][25]. It has also been shown to increase the expression of the tumor suppressor p53 in some cancer cell lines[26].

Conclusion

The aporphine alkaloids presented in this guide exemplify the successful transition of traditional remedies into modern pharmacological leads. The wealth of traditional knowledge surrounding plants containing these alkaloids has provided a valuable starting point for scientific investigation, leading to the discovery of their specific molecular targets and mechanisms of action. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this promising class of natural products for the development of novel therapeutics. Continued research into the vast diversity of aporphine alkaloids is likely to uncover even more therapeutic applications, further bridging the gap between traditional medicine and modern science.

References

- 1. researchgate.net [researchgate.net]

- 2. maxwellsci.com [maxwellsci.com]

- 3. Anti-Alzheimer and Antioxidant Effects of Nelumbo nucifera L. Alkaloids, Nuciferine and Norcoclaurine in Alloxan-Induced Diabetic Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Alzheimer and Antioxidant Effects of Nelumbo nucifera L. Alkaloids, Nuciferine and Norcoclaurine in Alloxan-Induced Diabetic Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuciferine Ameliorates Inflammatory Responses by Inhibiting the TLR4-Mediated Pathway in Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuciferine reduces inflammation induced by cerebral ischemia-reperfusion injury through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hepatoprotective effect of boldine against diethylnitrosamine-induced hepatocarcinogenesis in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boldine protects against carbon tetrachloride-induced chronic liver injury by regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. idecefyn.com.ar [idecefyn.com.ar]

- 15. researchgate.net [researchgate.net]

- 16. repositorio.uc.cl [repositorio.uc.cl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Efficacy and tolerability of glaucine as an antitussive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Objective evaluation of dextromethorphan and glaucine as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of topoisomerase II by liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sphinxsai.com [sphinxsai.com]

- 24. researchgate.net [researchgate.net]

- 25. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Aporphine Alkaloids: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids represent the second-largest group of isoquinoline (B145761) alkaloids, defined by their rigid tetracyclic dibenzo[de,g]quinoline core structure. Widely distributed throughout the plant kingdom, particularly in families like Annonaceae, Lauraceae, and Papaveraceae, these natural products have captured significant scientific attention. Their diverse and potent biological activities, spanning from anticancer and anti-inflammatory to significant effects on the central nervous system (CNS), establish them as a "privileged scaffold" in the fields of medicinal chemistry and drug discovery. This technical guide offers a comprehensive review of aporphine alkaloids, summarizing quantitative biological data, detailing key experimental protocols, and visualizing critical signaling pathways to serve as a vital resource for the scientific community.

Structural Diversity and Classification

The structural diversity of aporphine alkaloids (AAs) is vast, with variations stemming from different substitution patterns (e.g., hydroxyl, methoxy, methylenedioxy groups) on the aromatic rings and the stereochemistry at the C-6a position. They are broadly categorized into several subtypes, each possessing distinct pharmacological profiles. The primary subtypes include:

-

Proaporphines: Biosynthetic precursors to aporphine alkaloids.

-

Aporphines: The main class, featuring the characteristic tetracyclic core.

-

Oxoaporphines: Aporphines with a carbonyl group at the C-7 position.

-

Dehydroaporphines: Characterized by a double bond involving the nitrogen atom.

Biosynthesis of the Aporphine Core

The biosynthesis of the aporphine scaffold is a key branch of the benzylisoquinoline alkaloid (BIA) pathway, originating from L-tyrosine.[1][2][3] The central precursor for all BIAs, (S)-norcoclaurine, is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derivatives of L-tyrosine. A series of enzymatic steps, including methylation and hydroxylation, convert (S)-norcoclaurine into the critical intermediate, (S)-reticuline.

The defining step in aporphine biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline.[1] This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP80G subfamily, which facilitate the formation of the new six-membered ring, creating the tetracyclic aporphine core.[1][4] For instance, corytuberine (B190840) synthase, a CYP80G enzyme, converts (S)-reticuline into (S)-corytuberine.[1] Subsequent enzymatic modifications, such as additional methylations, demethylations, and hydroxylations, generate the vast array of aporphine alkaloids found in nature.[1]

Quantitative Biological Data

The pharmacological effects of aporphine alkaloids have been extensively quantified. The following tables summarize key inhibitory and binding affinity data for prominent members of this class across various biological targets.

Table 1: Anticancer Activity of Aporphine Alkaloids (IC₅₀ Values)

| Alkaloid | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Liriodenine (B31502) | CAOV-3 (Ovarian) | 37.3 µM (24h) | [5][6] |

| MCF-7 (Breast) | 33.31 µM | ||

| HepG2 (Liver) | 18.12 µg/mL | ||

| HCT116 (Colon) | 6.64 µg/mL (as Lysicamine) | ||

| Boldine (B1667363) | Caco-2 (Colon) | > 500 µM (72h) | |

| Glaucine | Various | Generally lower cytotoxicity |

| Nuciferine (B1677029) | Various | Moderate activity | |

Note: IC₅₀ values can vary based on experimental conditions such as incubation time and cell line.

Table 2: Receptor Binding and Functional Activity of Nuciferine

| Receptor Subtype | Activity Type | Kᵢ (nM) | EC₅₀ / IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Dopamine D₂ | Partial Agonist | 62 (K_B) | 64 | [7][8] |

| Dopamine D₄ | Agonist | - | 2000 | [7][8] |

| Dopamine D₅ | Partial Agonist | - | 2600 | [7][8] |

| Serotonin (B10506) 5-HT₁ₐ | Agonist | - | 3200 | [7][8] |

| Serotonin 5-HT₂ₐ | Antagonist | 139 | 478 | [7][8] |

| Serotonin 5-HT₂B | Antagonist | - | 1000 | [7][8] |

| Serotonin 5-HT₂C | Antagonist | - | 131 | [7][8] |

| Serotonin 5-HT₆ | Partial Agonist | - | 700 | [7][8] |

| Serotonin 5-HT₇ | Inverse Agonist | - | 150 |[7][8] |

Table 3: Enzyme Inhibition by Aporphine Alkaloids (IC₅₀ Values)

| Alkaloid | Enzyme | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Glaucine | Acetylcholinesterase (AChE) | Varies | |

| Boldine | Xanthine Oxidase | - | [9][10] |

| Liriodenine | Topoisomerase II | Potent Inhibitor | |

Key Experimental Protocols

Reproducible and verifiable data are the cornerstones of drug development. Below are detailed methodologies for key assays used to characterize aporphine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][12][13][14]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, K562) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11][15]

-

Compound Treatment: Prepare serial dilutions of the test aporphine alkaloid in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include appropriate vehicle (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[11][15]

-

Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Receptor Affinity Determination: Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ value) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Principle: A radiolabeled ligand with a known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations, and its ability to displace the radioligand is measured. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[16][17]

-

Protocol (Example: Nuciferine at Dopamine D₂ Receptors):

-

Membrane Preparation: Use cell membranes from HEK293 cells stably transfected with the human dopamine D₂ receptor.[16]

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]spiperone at a concentration near its K_d), and varying concentrations of the test compound (nuciferine). The total reaction volume is typically 100-200 µL in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7][16]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[7][16]

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of the test compound. The IC₅₀ value is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[16]

-

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their biological effects by modulating a variety of cellular signaling pathways.

Liriodenine-Induced Apoptosis in Cancer Cells

Liriodenine has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including laryngeal and ovarian cancer cells.[5][6][18][19] A primary mechanism involves the upregulation of the p53 tumor suppressor protein.[18][19][20]

-

Mechanism: Liriodenine treatment leads to increased expression of p53.[18][19] Activated p53 can then trigger the intrinsic (mitochondrial) apoptosis pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][20] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, primarily involving caspase-9 (initiator) and caspase-3 (executioner).[5][6] The activation of caspase-3 ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Nuciferine's Modulation of Dopamine and Serotonin Pathways

Nuciferine exhibits a complex pharmacological profile, acting on multiple G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7][8]

-

D₂-like Receptor Signaling: As a partial agonist at D₂ dopamine receptors, nuciferine binds to the receptor, which is coupled to an inhibitory G-protein (Gαi/o). This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This modulatory effect is similar to that of some atypical antipsychotic drugs.[7][21]

-

5-HT₂ₐ Receptor Signaling: As an antagonist at 5-HT₂ₐ serotonin receptors, nuciferine blocks the receptor, which is coupled to a Gq/11 G-protein. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The result is a blockade of the downstream increase in intracellular calcium levels.[7][22]

Antioxidant Mechanism of Boldine

Boldine is recognized as one of the most potent natural antioxidants.[23][24] Its primary mechanism of action is direct free radical scavenging.

-

Mechanism: Boldine's chemical structure, particularly its phenolic hydroxyl groups and the benzylic hydrogen at C-6a, allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals.[25] This process, known as Hydrogen Atom Transfer (HAT), converts the damaging radical into a more stable molecule, while the boldine molecule itself becomes a stabilized radical that does not propagate the oxidative chain reaction. This activity effectively prevents lipid peroxidation and protects cells from oxidative damage.[9][10][23][25]

Conclusion and Future Perspectives

Aporphine alkaloids are a rich and diverse class of natural products with a wide spectrum of validated pharmacological activities. Their "privileged scaffold" continues to be a source of inspiration for the development of new therapeutic agents, particularly in the areas of oncology and neurology. The quantitative data and mechanistic insights presented in this guide underscore their potential. Future research should focus on the synthesis of novel derivatives to optimize potency and selectivity, detailed in vivo efficacy and safety studies, and the further elucidation of their complex interactions with cellular signaling networks. The continued exploration of aporphine alkaloids holds significant promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free-radical scavengers and antioxidants from Peumus boldus Mol. ("Boldo") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 22. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antioxidant and pro-oxidant properties of boldine on hippocampal slices exposed to oxygen-glucose deprivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure–antioxidant activity relationships in boldine and glaucine: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction of 14-O-Acetylsachaconitine from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylsachaconitine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, a plant with a long history in traditional medicine. These compounds are of significant interest to researchers for their potential pharmacological activities. This document provides a comprehensive overview of the extraction and purification protocols for 14-O-Acetylsachaconitine from plant materials, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are based on established protocols for the isolation of diterpenoid alkaloids from Aconitum species.

Data Presentation

The extraction of 14-O-Acetylsachaconitine is typically part of a broader isolation of total alkaloids from the plant material. The yield of a specific alkaloid is dependent on the plant species, geographical location, and the extraction and purification methods employed. The following table summarizes typical parameters and yields for the extraction of diterpenoid alkaloids from Aconitum species, which can be adapted for the specific isolation of 14-O-Acetylsachaconitine.

| Parameter | Value/Range | Plant Species Example | Source for General Protocol |

| Extraction Method | Heat Reflux Extraction | Aconitum coreanum | [1] |

| Solvent | 95% Ethanol (B145695) with 1% HCl | Aconitum coreanum | [1] |

| Solvent-to-Solid Ratio | Not explicitly stated, but multiple extractions performed | - | [1] |

| Extraction Time | Not explicitly stated, 3 successive extractions | - | [1] |

| Extraction Temperature | Boiling point of the solvent | - | [1] |

| Crude Alkaloid Yield | ~0.93% (from 5 kg of dried roots) | Aconitum coreanum | [1] |

| Purification Method | pH-zone-refining counter-current chromatography | Aconitum coreanum | [1] |

Experimental Protocols

The following is a detailed protocol for the extraction and purification of total diterpenoid alkaloids from Aconitum species, which can be further purified to isolate 14-O-Acetylsachaconitine.

I. Preparation of Plant Material

-

Collection and Identification: Collect the roots of the desired Aconitum species. Ensure proper botanical identification to prevent the use of incorrect plant material.

-

Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder (approximately 40-60 mesh).

II. Extraction of Crude Alkaloids

This protocol is based on a general method for diterpenoid alkaloid extraction.[1]

-

Acidified Ethanol Extraction:

-

Place the powdered plant material (e.g., 5 kg) in a large-scale extraction apparatus.

-

Add 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl in the total solvent volume) to the plant material.[1]

-

Perform heat reflux extraction. The exact temperature will be the boiling point of the ethanol solution.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Removal:

-

Combine the ethanolic extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Acid-Base Liquid-Liquid Partitioning:

-

Dissolve the residue in a 1% hydrochloric acid solution (e.g., 2 L).[1]

-

Wash the acidic solution with a non-polar solvent like petroleum ether to remove pigments and lipids. Discard the petroleum ether layer.

-

Adjust the pH of the acidic aqueous solution to approximately 9.5 with an ammonia (B1221849) solution.[1] This will precipitate the alkaloids.

-

Extract the alkaline solution multiple times with chloroform (B151607).[1] The alkaloids will move into the chloroform layer.

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.[1]

-

III. Purification of 14-O-Acetylsachaconitine

The crude alkaloid extract is a complex mixture of various alkaloids. Further purification is required to isolate 14-O-Acetylsachaconitine. High-speed counter-current chromatography (HSCCC) or column chromatography are effective methods.

A. Column Chromatography (General Procedure):

-

Stationary Phase: Use silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Elution:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the prepared column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration gradually increasing.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest (as determined by comparison with a standard, if available, or by further analytical methods).

-

-

Final Purification:

-

The fractions containing 14-O-Acetylsachaconitine may require further purification using preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.

-

B. pH-Zone-Refining Counter-Current Chromatography (Advanced Method):

This technique is highly efficient for separating alkaloids.[1]

-

Two-Phase Solvent System: A typical system for diterpenoid alkaloids is petroleum ether-ethyl acetate-methanol-water.[1]

-

Mobile and Stationary Phases: The upper phase is often used as the stationary phase, and the lower phase as the mobile phase. Triethylamine is added to the stationary phase and hydrochloric acid to the mobile phase to create a pH gradient.[1]

-

Separation: The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the CCC coil. The separation is based on the differential partitioning of the alkaloids between the two liquid phases.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure 14-O-Acetylsachaconitine.

IV. Structure Elucidation

The identity and purity of the isolated 14-O-Acetylsachaconitine should be confirmed using modern analytical techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the chemical structure.

Mandatory Visualizations

References

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Analysis of Aporphine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aporphine (B1220529) alkaloids are a large and structurally diverse class of benzylisoquinoline alkaloids found in various plant species.[1] Many compounds in this class exhibit significant pharmacological activities, including potent dopamine (B1211576) agonism, which is utilized in the management of advanced Parkinson's disease.[2][3] Consequently, robust and reliable analytical methods are crucial for their identification, quantification, and quality control in raw materials and pharmaceutical formulations.[1] High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, accurate, and rapid technique for the analysis of these compounds.[1][2][4] This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for aporphine alkaloid analysis.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where a non-polar stationary phase (typically C18 or similar) is used with a polar mobile phase. Aporphine alkaloids are separated based on their differential partitioning between the stationary and mobile phases. The separation is optimized by adjusting mobile phase composition, pH, and gradient. Detection is achieved by monitoring the UV absorbance of the alkaloids at a specific wavelength where they exhibit maximum absorption.

Experimental Protocols

Sample Preparation (General Protocol)

A sensitive and accurate analysis begins with an optimized extraction procedure to isolate the alkaloids from the sample matrix (e.g., plant material).

-

Extraction:

-

Weigh a precise amount of homogenized plant material (e.g., dried leaves).

-

Perform extraction using a suitable solvent system. A synergistic effect has been noted between chloroform (B151607) and methanol (B129727), improving alkaloid extraction.[5] Other solvents like acetone (B3395972) and n-hexane can also be used in various combinations.[5] Accelerated solvent extraction offers a green alternative to conventional methods.

-

The extraction can be performed using sonication or maceration, followed by centrifugation or filtration to separate the extract from solid residues.

-

-

Purification (if necessary):

-

The crude extract can be subjected to an acid-base partitioning to selectively isolate the alkaloids.

-

Dissolve the extract in an acidic aqueous solution (e.g., HCl or acetic acid) to protonate the alkaloids, making them water-soluble.

-

Wash the aqueous solution with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.

-

Basify the aqueous phase with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

-

Final Preparation:

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of the HPLC mobile phase or a compatible solvent like methanol.[6]

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage.[6]

-

Instrumentation and Chromatographic Conditions

The following tables summarize typical HPLC-UV conditions used for the analysis of various aporphine alkaloids. The optimal conditions may vary depending on the specific alkaloids of interest and the sample matrix.

Table 1: Example HPLC-UV Chromatographic Conditions for Aporphine Alkaloid Analysis

| Analyte/Source | Column | Mobile Phase | Elution Mode | Flow Rate | Detection Wavelength | Reference |

| Apomorphine & Impurities | C18 | 10 mM Phosphate Buffer (pH 3.0) and Methanol (87.5:12.5 v/v) with 0.075% L-tartaric acid | Isocratic | Not Specified | Not Specified | [2] |

| Alkaloids from Cassytha filiformis | RP-select B (5 µm) | A: Water with 10 mM ammonium acetate (B1210297) (pH 3) - Acetonitrile (90:10 v/v)B: Acetonitrile | Gradient (0-40% B) | Not Specified | Not Specified | [6][7] |

| Alkaloids from Spirospermum penduliflorum | Not Specified | Mobile phase pH 3 with a methanol gradient | Gradient (starting at 32% methanol, slope 0.42%/min) | Not Specified | Not Specified | [8] |

| Alkaloids from Sabia schumanniana | Thermo Scientific Hypersil GOLD™ aQ C18 (100 mm × 2.1 mm, 1.9 µm) | A: 0.1% Formic acid in waterB: Acetonitrile | Gradient | 0.3 mL/min | Not Specified | [9] |

Method Validation Protocol

The developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.[2][3]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Prepare a series of at least five standard solutions of the aporphine alkaloid at different concentrations.

-

Inject each solution in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Determine the linearity by calculating the correlation coefficient (r), which should ideally be ≥ 0.999.[2][3]

-

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration during the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.

-

Express the precision as the relative standard deviation (RSD), which should typically be less than 2%.[2][3]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Introduce small changes to parameters like mobile phase pH, organic solvent composition, column temperature, and flow rate.

-

Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area). The method is considered robust if the results remain within acceptable criteria.[2][3]

-

Data Presentation

Quantitative data from method validation studies should be summarized for clarity.

Table 2: Summary of Published Method Validation Parameters for Aporphine Alkaloids

| Analyte | Parameter | Value | Reference |

| Apomorphine | Linearity (r) | 0.999 | [2][3] |

| Accuracy (% Recovery) | 99.72 – 100.08% | [2][3] | |

| Repeatability (RSD) | 0.23% | [2][3] | |

| Intermediate Precision (RSD) | 0.56% | [2][3] | |

| Cassythine | LOD | 13 µg/mL | [6][7] |

| LOQ | 20 µg/mL | [6][7] | |

| Dicentrine | LOD | 3 µg/mL | [8] |

| LOQ | 10 µg/mL | [8] | |

| Intermediate Precision (RSD) | < 10% | [8] | |

| Accuracy Range | 10 - 75 µg/mL | [8] |

Workflow and Visualization

The overall process for developing and applying an HPLC-UV method for aporphine alkaloid analysis can be visualized as a logical workflow.

Caption: HPLC-UV method development and validation workflow.

Conclusion

The HPLC-UV method is a precise, accurate, and reliable technique for the quantitative analysis of aporphine alkaloids in various samples. A successful method requires careful optimization of sample preparation and chromatographic conditions, followed by rigorous validation in accordance with ICH guidelines. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for quality control and research involving aporphine alkaloids.

References

- 1. benchchem.com [benchchem.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of design of experiments and design space methodology for the HPLC-UV separation optimization of aporphine alkaloids from leaves of Spirospermum penduliflorum Thouars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis and Derivatization of Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids with significant pharmacological importance.[1][2][3] These compounds, characterized by a tetracyclic core, exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5] Their therapeutic potential has driven considerable interest in the development of efficient synthetic and derivatization strategies to access novel analogs with improved potency and selectivity. These application notes provide an overview of key synthetic methodologies and derivatization protocols for aporphine alkaloids, supplemented with quantitative data and visual diagrams to aid in experimental design and execution.

Key Synthetic Strategies for the Aporphine Core

The construction of the aporphine scaffold primarily relies on the formation of the tetracyclic ring system through various cyclization strategies. The most prominent methods include the Bischler-Napieralski/Pschorr sequence, the Pictet-Spengler reaction followed by cyclization, and modern palladium-catalyzed cross-coupling reactions.

Bischler-Napieralski Reaction followed by Pschorr Cyclization

This classical approach involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent (Bischler-Napieralski), followed by intramolecular arylation via a diazonium salt intermediate (Pschorr cyclization) to form the aporphine core.

Experimental Protocol: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction [6][7][8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β-phenylethylamide (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (B52724) or dichloromethane (B109758).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a dehydrating agent like phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or triflic anhydride (B1165640) (Tf₂O, 1.25 eq) dropwise.[6][7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol (B129727) and cool in an ice bath. Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise. Stir at room temperature for 1-2 hours.

-